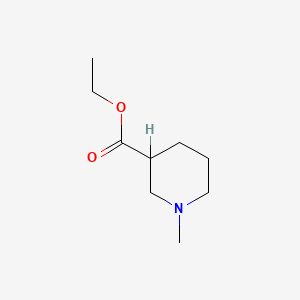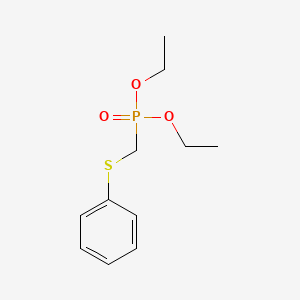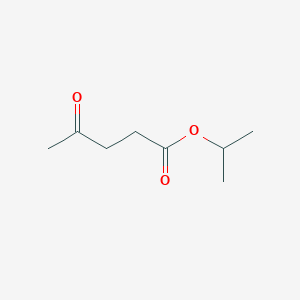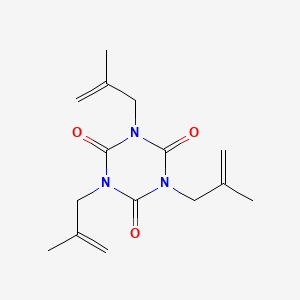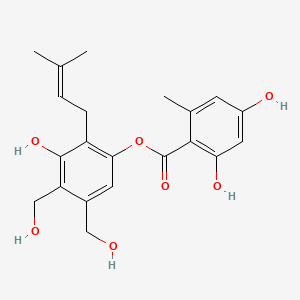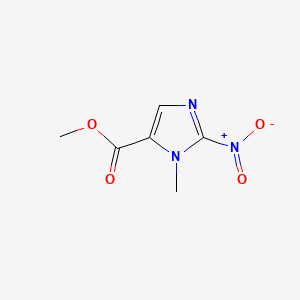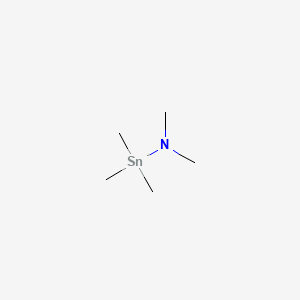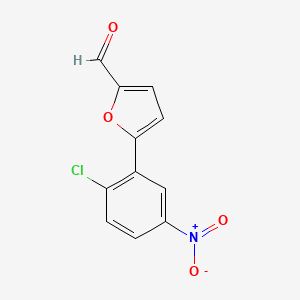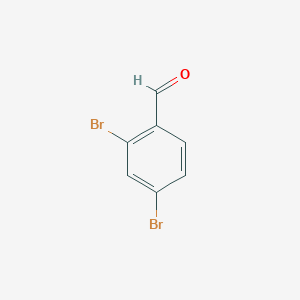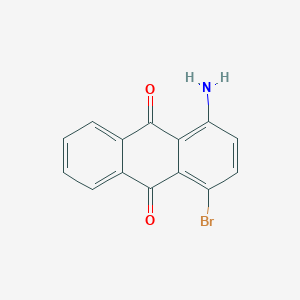
恒久黄Rn
概要
説明
Pigment Yellow 65, also known as Suntone™ Pigment Yellow 65, is a bright reddish yellow pigment . It belongs to the chemical class of Mono Azo . It is used in various applications such as decorative paints, industrial paints, powder coating, and textile printing .
Synthesis Analysis
The synthesis of Pigment Yellow 65 is a typical diazotation and coupling reaction . It is synthesized through the diazotation reaction of 4-Methoxy-2-nitrobenzenamine and then a coupling reaction with N-(2-methoxyphenyl)-3-oxobutanamide in a mixed aqueous solution .
Molecular Structure Analysis
The molecular formula of Pigment Yellow 65 is C18H18N4O6 . Its average mass is 386.359 Da .
Physical And Chemical Properties Analysis
Pigment Yellow 65 has an oil absorption of less than or equal to 55 cc, a bulk density of 1.5 gm/cm3, and a pH value of 6-7 . It appears as a yellow powder . It provides a reddish yellow shade and has excellent hiding power due to its comparatively coarse particle sizes and specific surface areas of approximately 6 to 20 m2/g .
科学的研究の応用
固体蛍光
恒久黄Rnは固体蛍光を示し、蛍光色素の開発において貴重な化合物です . この特性は、その明るい発光が生物学的プロセスの追跡と可視化に役立つ生物学的イメージングと分子タグ付けに特に役立ちます。
装飾用塗料
その明るい赤みがかった黄色の色合いから、this compoundは装飾用塗料に広く使用されています。 それは審美的にも美しく、良好な耐光性を備えた鮮やかな色を提供し、これは時間の経過とともに色の完全性を維持するために不可欠です .
工業用コーティング
工業用用途では、Pigment Yellow 65は粉体塗装および工業用塗料に推奨されます . その高い着色力とさまざまな化学物質に対する耐性は、耐久性と長寿命のコーティングを必要とする機械や装置に適しています。
繊維印刷
この化合物は、繊維印刷プロセスにも使用されます。 鮮やかな色を生み出す能力と堅牢性により、生地に鮮やかなパターンやデザインを作成するための一般的な選択肢となっています .
道路標識塗料
This compoundの高い不透明度と耐光性は、道路標識塗料に理想的な顔料となっています。 その可視性と耐候性から、道路標識によく使用されます .
水性インキ
印刷用途では、Pigment Yellow 65は水性インキに使用されます。 水溶液中での溶解性と安定性により、安定した印刷品質と色の再現を実現できます .
装飾用水性塗料
装飾用塗料での使用と同様に、この顔料は装飾用水性塗料にも適しており、室内および屋外用途に明るい色合いと優れた堅牢性特性を提供します .
研究開発
This compoundは、特に特定の特性を備えた新素材や色素の開発において、現在も研究が進められています。 その固体蛍光は、新しい光学特性を持つ材料を作成するために注目されています .
Safety and Hazards
Pigment Yellow 65 is harmful if swallowed and may cause stomach discomfort. It can cause respiratory irritation and may cause irritation to eyes. It may also cause skin irritation in sensitive individuals . In case of accidental ingestion, it is recommended to give 2-4 cupfuls of milk or water and seek medical aid immediately .
作用機序
Target of Action
Permanent Yellow Rn, also known as Pigment Yellow 65 or YELLOW65, is primarily used as a pigment in various applications such as industrial paints . Its primary target is the medium it is applied to, where it imparts a reddish-yellow color .
Mode of Action
The mode of action of Permanent Yellow Rn involves its interaction with light. When light strikes the pigment, certain wavelengths are absorbed while others are reflected. The reflected light is what we perceive as the pigment’s color. In the case of Permanent Yellow Rn, it absorbs light in the blue region of the spectrum and reflects light in the yellow region, giving it its characteristic reddish-yellow color .
Pharmacokinetics
It has been noted for its density value of 16 and a pH value of 60 to 70 , which can impact its dispersion in a medium and its stability.
Result of Action
The result of Permanent Yellow Rn’s action is the imparting of a reddish-yellow color to the medium it is applied to. This is achieved through the physical process of light absorption and reflection .
Action Environment
The action of Permanent Yellow Rn can be influenced by various environmental factors. For example, the pH of the medium can affect its stability . Additionally, the presence of other pigments or substances can alter the perceived color by affecting how light is absorbed and reflected. The pigment is used in environments with good ventilation to avoid inhalation of its dust or solution .
特性
IUPAC Name |
2-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6/c1-11(23)17(18(24)19-14-6-4-5-7-16(14)28-3)21-20-13-9-8-12(27-2)10-15(13)22(25)26/h4-10,17H,1-3H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFORAEIAYCSGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052336 | |
| Record name | Pigment Yellow 65 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
6528-34-3 | |
| Record name | Pigment Yellow 65 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6528-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 2-(2-(4-methoxy-2-nitrophenyl)diazenyl)-N-(2-methoxyphenyl)-3-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006528343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pigment Yellow 65 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-methoxy-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential health concerns associated with Pigment Yellow 65 used in tattoo inks?
A1: Pigment Yellow 65, an azo pigment, has been identified as a potential allergen when used in tattoo inks. A case study reported a delayed hypersensitivity reaction in a patient who received a tattoo with inks containing this pigment. [] The reaction manifested as eczema and ulceration specifically in the areas tattooed with the inks containing Pigment Yellow 65. This suggests that exposure to Pigment Yellow 65, through tattooing, can trigger allergic contact dermatitis in susceptible individuals.
Q2: Is there a way to test for Pigment Yellow 65 allergy?
A2: While patch testing is a common method for diagnosing allergic contact dermatitis, obtaining pure Pigment Yellow 65 for testing can be challenging. [] In the mentioned case study, the researchers couldn't acquire the isolated pigment for patch testing. This highlights the need for commercially available and reliable testing methods for this specific allergen, particularly given its use in tattoo inks.
Q3: What is known about the crystal structure of Pigment Yellow 65?
A4: Single-crystal data and X-ray powder patterns provide insights into the structural arrangement of Pigment Yellow 65. [] This data is essential for understanding the pigment's physical and chemical properties, including its color, stability, and potential interactions with other substances. Detailed crystallographic information allows researchers to compare Pigment Yellow 65 with other pigments and predict its behavior in various applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



